molecular formula C18H15IN2O3 B10904563 (4E)-4-(2-ethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione

(4E)-4-(2-ethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione

Cat. No.: B10904563
M. Wt: 434.2 g/mol
InChI Key: XRUVBWYKRLIONN-RVDMUPIBSA-N
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Description

The compound (4E)-4-(2-ethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione is a synthetic organic molecule characterized by its unique structure, which includes an ethoxybenzylidene group and an iodophenyl group attached to a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(2-ethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione typically involves a multi-step process:

    Formation of the Pyrazolidine-3,5-dione Core: This can be achieved through the reaction of hydrazine with a suitable diketone, such as acetylacetone, under acidic conditions to form the pyrazolidine-3,5-dione ring.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with the pyrazolidine-3,5-dione core.

    Formation of the Ethoxybenzylidene Group: The final step involves the condensation of 2-ethoxybenzaldehyde with the intermediate product to form the desired compound. This step typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolidine-3,5-dione core, potentially converting it to a pyrazolidine derivative.

    Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Pyrazolidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (4E)-4-(2-ethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, although specific studies would be required to confirm these effects.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new medications.

Industry

In the materials science field, this compound could be used in the design of novel materials with specific properties, such as polymers or organic semiconductors.

Mechanism of Action

The mechanism by which (4E)-4-(2-ethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The ethoxybenzylidene and iodophenyl groups could facilitate binding to specific molecular targets, influencing pathways involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-(2-methoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione: Similar structure but with a methoxy group instead of an ethoxy group.

    (4E)-4-(2-ethoxybenzylidene)-1-(4-bromophenyl)pyrazolidine-3,5-dione: Similar structure but with a bromophenyl group instead of an iodophenyl group.

    (4E)-4-(2-ethoxybenzylidene)-1-(4-chlorophenyl)pyrazolidine-3,5-dione: Similar structure but with a chlorophenyl group instead of an iodophenyl group.

Uniqueness

The presence of the iodophenyl group in (4E)-4-(2-ethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione can impart unique reactivity and biological activity compared to its analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H15IN2O3

Molecular Weight

434.2 g/mol

IUPAC Name

(4E)-4-[(2-ethoxyphenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C18H15IN2O3/c1-2-24-16-6-4-3-5-12(16)11-15-17(22)20-21(18(15)23)14-9-7-13(19)8-10-14/h3-11H,2H2,1H3,(H,20,22)/b15-11+

InChI Key

XRUVBWYKRLIONN-RVDMUPIBSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)I

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I

Origin of Product

United States

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